N-[furan-2-yl(phenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide
Description
N-[furan-2-yl(phenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a carboxamide group
Properties
IUPAC Name |
N-[furan-2-yl(phenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-26-13-11-20-23-17-10-9-16(14-19(17)28-20)22(25)24-21(18-8-5-12-27-18)15-6-3-2-4-7-15/h2-10,12,14,21H,11,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTDXQGVOYHOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[furan-2-yl(phenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and a suitable acylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[furan-2-yl(phenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
N-[furan-2-yl(phenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel polymers.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N-[furan-2-yl(phenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the furan ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[furan-2-yl(phenyl)methyl]-1,3-benzoxazole-6-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
N-[furan-2-yl(phenyl)methyl]-2-(2-hydroxyethyl)-1,3-benzoxazole-6-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group, which can influence its reactivity and interaction with biological targets.
Uniqueness
N-[furan-2-yl(phenyl)methyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and potentially improve its pharmacokinetic properties. This makes it a more promising candidate for drug development compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
